Trichostatin C

Description

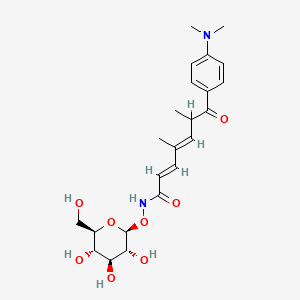

Structure

3D Structure

Properties

Molecular Formula |

C23H32N2O8 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14?,17-,20-,21+,22-,23+/m1/s1 |

InChI Key |

YECWTLGLNDDPGE-HWFDHBITSA-N |

Isomeric SMILES |

CC(/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |

Synonyms |

7-(4-(dimethylamino)phenyl)-N-(glucopyranosyloxy)-4,6-dimethyl-7-oxo-2,4-heptadienamide trichostatin C |

Origin of Product |

United States |

Foundational & Exploratory

Trichostatin C: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichostatin C (TSC) is a natural product belonging to the trichostatin family of compounds, which are known for their potent activity as histone deacetylase (HDAC) inhibitors. As a structural analog of the well-characterized Trichostatin A (TSA), TSC is gaining attention for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological activity with a focus on its HDAC inhibitory effects, and detailed protocols for key experimental assays.

Chemical Structure and Properties

This compound is a glycosylated derivative of Trichostatin A.[1] Its chemical structure is characterized by a hydroxamic acid group, which is crucial for its HDAC inhibitory activity, a dienamide linker, and a dimethylaminophenyl group. The key difference from Trichostatin A is the presence of a glucopyranosyl group attached to the hydroxamic acid moiety.

Chemical Identifiers for this compound [2][3]

| Identifier | Value |

| IUPAC Name | (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide[2] |

| Molecular Formula | C₂₃H₃₂N₂O₈[2] |

| Molecular Weight | 464.51 g/mol [3] |

| CAS Number | 68676-88-0[2] |

| SMILES | C--INVALID-LINK--CO)O)O)O">C@HC(=O)C2=CC=C(C=C2)N(C)C[2] |

Biological Activity and Quantitative Data

This compound exhibits potent anti-proliferative effects in various cancer cell lines. Its primary mechanism of action is the inhibition of histone deacetylases, leading to hyperacetylation of histones and other proteins, which in turn modulates gene expression, induces cell cycle arrest, and promotes apoptosis.

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Treatment Duration (h) |

| A549 | Human Lung Cancer | MTT Assay | 6.24 | 72 |

| J82 | Human Urothelial Bladder Cancer | MTT Assay | 4.16 | 72 |

Data from a 2024 study on the antineoplastic effects of this compound.

Histone Deacetylase (HDAC) Inhibition

Studies have shown that this compound inhibits HDAC1 and HDAC6 to a similar extent as Trichostatin A. While direct IC₅₀ values for this compound against a full panel of HDAC isoforms are not widely available, the data for Trichostatin A serves as a strong proxy.

Comparative HDAC Inhibition Profile of Trichostatin A

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | ~1.8 - 6 |

| HDAC3 | ~1.8 |

| HDAC4 | ~38 |

| HDAC6 | ~8.6 |

| HDAC10 | ~20 |

This data for Trichostatin A suggests a similar potent, low-nanomolar inhibition profile for this compound against Class I and IIb HDACs.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cancer progression. One of the recently elucidated pathways involves the downregulation of the Axl receptor tyrosine kinase and the subsequent activation of the FoxO1 transcription factor.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain the desired concentrations.[5]

-

Treatment: Remove the growth medium from the wells and add fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).[4]

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[4]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Culture cells in the presence of various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[6]

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C for several weeks.[6]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[6]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

In Vitro HDAC Activity Assay

This assay measures the ability of a compound to inhibit the activity of purified HDAC enzymes.

Protocol:

-

Reaction Setup: In a 96-well plate, combine a buffered solution, a source of purified HDAC enzyme (e.g., recombinant human HDAC1), and various concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for a defined period to allow for enzymatic deacetylation of the substrate.

-

Development: Stop the reaction and add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blotting for Protein Acetylation

This technique is used to detect changes in the acetylation status of specific proteins, such as α-tubulin (a substrate of HDAC6) or histones.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing protease and HDAC inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[2]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[2]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-α-tubulin) and a loading control antibody (e.g., anti-β-actin).[2]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the acetylated protein can be quantified and normalized to the loading control.[2]

Conclusion

This compound is a promising HDAC inhibitor with significant anti-cancer potential. Its chemical structure, characterized by the presence of a glucopyranosyl group, distinguishes it from its well-studied analog, Trichostatin A. The available data indicates that this compound exerts its biological effects through the potent inhibition of Class I and IIb HDACs, leading to the modulation of key signaling pathways that control cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compelling natural product. Further studies are warranted to fully elucidate the isoform selectivity of this compound and its efficacy in preclinical and clinical settings.

References

- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchhub.com [researchhub.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

An In-depth Technical Guide to the Discovery and Origin of Trichostatin C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichostatin C (TSC) is a naturally occurring hydroxamic acid glycoside, first identified as a fermentation product of Streptomyces hygroscopicus. Structurally, it is a glucoside derivative of the well-characterized histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA). While less studied than its aglycone counterpart, recent research has highlighted its potential as an anticancer agent, demonstrating potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound, including available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of its biosynthetic and signaling pathways.

Discovery and Origin

This compound was first isolated in 1978 by Tsuji and Kobayashi from the culture broth of Streptomyces hygroscopicus[1][2][3]. Its discovery was part of a broader investigation into the secondary metabolites of this actinomycete, which also led to the identification of Trichostatins A and B[1]. Through spectroscopic analysis and chemical degradation, this compound was characterized as a glucopyranosyl hydroxamate, specifically a glucoside of Trichostatin A[1][4]. This discovery was notable as it represented the first identification of a glucopyranosyl hydroxamate from a natural source[1][4].

The producing organism, Streptomyces hygroscopicus, is a gram-positive bacterium found in soil and is a well-known producer of a wide array of bioactive secondary metabolites, including the immunosuppressant rapamycin (B549165) and the antifungal agent validamycin.

Quantitative Data

While extensive quantitative data on the HDAC inhibitory activity of this compound against specific isoforms is not yet available in the public domain, recent studies have begun to quantify its anti-proliferative effects on various cancer cell lines. The available data indicates that this compound exhibits potent activity, with IC50 values in the low micromolar range. For comparison, the IC50 values for the related and extensively studied Trichostatin A against various HDAC isoforms are also provided.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| A549 | Human Lung Cancer | 6.24 | 72 hours |

| J82 | Human Urothelial Bladder Cancer | 4.16 | 72 hours |

| SK-BR-3 | Human Breast Cancer | 0.60 | 72 hours |

Data sourced from a 2024 study on the antineoplastic effects of this compound.

Table 2: Inhibitory Activity of Trichostatin A against HDAC Isoforms (for comparison)

| HDAC Isoform | IC50 (nM) |

| HDAC1 | ~6 |

| HDAC3 | ~5.21 |

| HDAC4 | ~27.6 |

| HDAC6 | ~8.6 |

| HDAC10 | ~16.4 |

Note: While one study suggests that this compound inhibits HDAC1 and HDAC6 to a similar extent as Trichostatin A, specific IC50 values for this compound against these isoforms have not been published.

Experimental Protocols

Detailed experimental protocols for the isolation and biological characterization of this compound are not fully available in accessible literature. However, this section provides detailed methodologies for the isolation of analogous compounds from Streptomyces and for the types of biological assays used to characterize this compound's activity, based on established and published methods.

Isolation and Purification of Hydroxamate Glycosides from Streptomyces (General Protocol)

This protocol is a generalized procedure for the isolation and purification of secondary metabolites from Streptomyces culture, and is analogous to the methods used for the initial discovery of this compound.

-

Fermentation: A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable liquid medium (e.g., ISP-2 medium) and incubating at 28-30°C with shaking for 2-3 days. The seed culture is then used to inoculate a larger production culture, which is fermented for 5-7 days under the same conditions.

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is collected.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.

-

Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and tested for bioactivity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel chromatography are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to yield the pure compound.

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability and Apoptosis Assays

The following are detailed protocols for assessing the biological activity of this compound in cancer cell lines.

3.2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549, J82) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. The percentages of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells are quantified.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the formation of its aglycone, Trichostatin A. The biosynthetic gene cluster for Trichostatin A has been identified and characterized. The pathway involves a polyketide synthase (PKS) and several tailoring enzymes. The final step in the formation of this compound is the glycosylation of Trichostatin A. While the specific glucosyltransferase responsible for this step has not yet been definitively identified, it is hypothesized to be a UDP-glycosyltransferase (UGT) that utilizes UDP-glucose as the sugar donor.

Caption: Proposed biosynthetic pathway of this compound.

Axl-FoxO1 Signaling Pathway Affected by this compound

Recent studies have shown that this compound exerts its anticancer effects in part through the modulation of the Axl-FoxO1 signaling pathway. This compound treatment leads to the downregulation of the receptor tyrosine kinase Axl. This, in turn, promotes the activity of the transcription factor FoxO1, leading to the upregulation of its downstream targets, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21.

Caption: Axl-FoxO1 signaling pathway modulated by this compound.

Conclusion and Future Directions

This compound, a natural product from Streptomyces hygroscopicus, is emerging as a promising histone deacetylase inhibitor with potent anticancer activity. While its discovery dates back several decades, its biological functions are only now being elucidated in detail. The available data demonstrates its ability to inhibit cancer cell proliferation and induce apoptosis, at least in part, through the modulation of the Axl-FoxO1 signaling pathway.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound. Firstly, a comprehensive profiling of its inhibitory activity against the full panel of HDAC isoforms is crucial to understand its specificity and potential off-target effects. Secondly, the identification of the specific glucosyltransferase involved in its biosynthesis would open avenues for synthetic biology approaches to produce novel glycosylated analogs with improved pharmacological properties. Finally, further preclinical studies in animal models are warranted to evaluate its in vivo efficacy and safety profile, paving the way for potential clinical development as a novel anticancer agent.

References

- 1. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A NEW ANTIFUNGAL ANTIBIOTIC, TRICHOSTATIN [jstage.jst.go.jp]

- 3. A new antifungal antibiotic, trichostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a glucopyranosyl hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Trichostatin Family Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Trichostatin family of compounds, with Trichostatin A (TSA) as its most prominent member, represents a class of potent, reversible epigenetic modifiers.[1] Originally identified as an antifungal antibiotic, TSA is now a cornerstone tool in cell biology and a lead compound for therapeutic development, particularly in oncology.[2][3] Its primary mechanism of action is the specific inhibition of Class I and II histone deacetylase (HDAC) enzymes at nanomolar concentrations.[2][4] By preventing the removal of acetyl groups from histones, TSA induces histone hyperacetylation, leading to a more relaxed chromatin structure.[3][5] This epigenetic alteration modifies gene expression, triggering profound cellular responses including cell cycle arrest, differentiation, and apoptosis.[2][6] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, quantitative efficacy, and key experimental methodologies associated with Trichostatin family compounds.

Core Mechanism of Action: HDAC Inhibition

The fundamental mechanism of TSA action is its direct and reversible inhibition of zinc-dependent Class I and II HDACs.[1][2][7] HDACs are enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4).[5] This deacetylation increases the positive charge of the histones, strengthening their interaction with the negatively charged DNA backbone and leading to a condensed, transcriptionally silent chromatin state (heterochromatin).[5]

TSA functions as a potent inhibitor by mimicking the substrate.[6] Its hydroxamic acid moiety chelates the Zn²⁺ ion within the catalytic pocket of the HDAC active site, effectively blocking the enzyme's deacetylase activity.[6] This inhibition leads to an accumulation of acetylated histones, neutralizing their positive charge and relaxing the chromatin structure into a transcriptionally active state (euchromatin).[2][8] This allows transcription factors and regulatory proteins to access DNA, thereby altering the expression of a subset of genes (estimated at ~2%) that are critical for cellular fate.[2][9]

Caption: Core mechanism of Trichostatin A (TSA) action on chromatin.

Downstream Cellular Effects and Signaling Pathways

The epigenetic reprogramming induced by TSA triggers multiple downstream signaling cascades, culminating in significant anti-proliferative and pro-apoptotic effects.

A. Cell Cycle Arrest: TSA is a potent inducer of cell cycle arrest, primarily at the G1 and G2/M phases.[2][3] This is often mediated by the increased expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which halt cell cycle progression.

B. Apoptosis Induction: A key anti-cancer effect of TSA is the induction of programmed cell death (apoptosis) through the modulation of multiple signaling pathways.[10][11]

-

Intrinsic (Mitochondrial) Pathway: TSA can alter the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic members (e.g., Bax, Bak, Bim) to anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3.[11]

-

Extrinsic (Death Receptor) Pathway: TSA has been shown to upregulate the expression of death receptors such as FAS, DR4, and DR5, and their corresponding ligands (FAS-L, TRAIL) on the cell surface.[5] Ligand binding initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3.[5]

-

p53 Pathway Activation: In cells with wild-type p53, TSA can induce apoptosis by activating the p53 signaling pathway.[4] This can lead to the transcriptional upregulation of pro-apoptotic targets like Bax.[5]

C. Other Modulated Pathways: TSA's influence extends to other critical signaling networks. Studies have shown that TSA can suppress pathways involved in cell proliferation and epithelial-mesenchymal transition (EMT), such as the TGF-β/Smad, PI3K/Akt, MAPK, and Jagged/Notch signaling pathways.[10][12]

Caption: TSA-induced signaling pathways leading to apoptosis.

Quantitative Efficacy Data

The potency of TSA varies across different HDAC isozymes and cell lines. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Trichostatin A against HDAC Isozymes

| Target | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Pan-HDAC (cell-free) | IC₅₀ | ~1.8 | [13] |

| HDAC1 | IC₅₀ | 6 | [1] |

| HDAC3 | IC₅₀ | ~20 | [2] |

| HDAC4 | IC₅₀ | 34 - 38 | [1][14] |

| HDAC6 | IC₅₀ | 8.6 | [1] |

| HDAC8 | IC₅₀ | 300 | [15] |

| HDAC10 | IC₅₀ | 20.1 | [16] |

| HDAC11 | IC₅₀ | 15.2 |[17] |

Table 2: Antiproliferative Activity of Trichostatin A in Cancer Cell Lines

| Cell Line Type | Cell Lines | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Breast Carcinoma | MCF-7, T-47D, MDA-MB-231, etc. | Mean IC₅₀ | 124.4 | [13][18] |

| Hepatocellular Carcinoma | HCCLM3 (48h) | IC₅₀ | 1240 | [5] |

| Hepatocellular Carcinoma | MHCC97H (48h) | IC₅₀ | 960 | [5] |

| Hepatocellular Carcinoma | MHCC97L (48h) | IC₅₀ | 1030 | [5] |

| Urothelial Carcinoma | BFTC-909 (48h) | IC₅₀ | 88 |[19] |

Key Experimental Protocols

Reproducible and accurate assessment of TSA's effects requires standardized protocols. The following sections detail the methodologies for core assays.

A. Fluorometric HDAC Inhibition Assay

This assay quantifies the enzymatic activity of HDACs in cell or tissue extracts and the inhibitory effect of compounds like TSA.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Detailed Protocol:

-

Lysate Preparation: Prepare nuclear or whole-cell lysates from untreated cells or tissues. Determine protein concentration using a BCA assay.[7]

-

Reaction Setup: In a 96-well plate, add assay buffer, diluted lysate (e.g., to 300 µg/mL), and varying concentrations of TSA or vehicle control (e.g., DMSO).[7]

-

Substrate Addition: Initiate the reaction by adding a fluorometric HDAC substrate, such as Boc-Lys(Ac)-AMC.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for deacetylation.

-

Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a high concentration of an HDAC inhibitor (like TSA, to prevent further deacetylation). The developer cleaves the deacetylated substrate to release the fluorophore (AMC).[7]

-

Measurement: Read the fluorescence on a microplate reader at appropriate excitation/emission wavelengths (e.g., 355nm/460nm).

-

Analysis: Calculate the percent inhibition for each TSA concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[20]

B. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of TSA on cell proliferation and cytotoxicity.

Caption: Workflow for a cell viability (MTT) assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well microplate at a density of 2,000–5,000 cells/well and allow them to adhere overnight.[19]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of TSA or a vehicle control (e.g., 0.05% DMSO).[5]

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[5][19]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 540 and 570 nm.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

C. Western Blotting for Histone Acetylation

This protocol is essential for directly visualizing the primary molecular effect of TSA: the hyperacetylation of histones.

Caption: Workflow for Western blot analysis of histone acetylation.

Detailed Protocol:

-

Cell Treatment & Lysis: Treat cultured cells with TSA (e.g., 100-400 nM) for 12-24 hours.[3][8] Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors). For enriched histone analysis, perform an acid extraction.[21]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[21]

-

SDS-PAGE: Denature an equal amount of protein (e.g., 10-30 µg) from each sample in Laemmli buffer. Separate the proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones.[21][22]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or 0.2 µm nitrocellulose membrane.[21][22]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[21]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) or acetylated tubulin overnight at 4°C.[23]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

-

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[21] An increase in band intensity for the acetylated protein in TSA-treated samples confirms the compound's activity.

References

- 1. stemcell.com [stemcell.com]

- 2. Trichostatin A - Wikipedia [en.wikipedia.org]

- 3. Trichostatin A (TSA) | Cell Signaling Technology [cellsignal.com]

- 4. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Histone deacetylase 4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 15. Histone deacetylase 8 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 16. Histone deacetylase 10 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 17. Histone deacetylase 11 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 18. Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Trichostatin A | TSA | histone deacetylase inhibitor | TargetMol [targetmol.com]

- 21. benchchem.com [benchchem.com]

- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 23. researchgate.net [researchgate.net]

Trichostatin C as a Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichostatin C (TSC) is a natural product derived from Streptomyces sp. that has garnered significant interest within the scientific community for its potent activity as a histone deacetylase (HDAC) inhibitor. As an analog of the well-studied Trichostatin A (TSA), TSC shares a similar mechanism of action, inducing hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and a variety of cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and its effects on cellular pathways related to cancer biology. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions and cellular consequences, serving as a comprehensive resource for researchers in oncology, epigenetics, and drug development.

Introduction

Epigenetic modifications are crucial regulators of gene expression and chromatin architecture. Among these, the acetylation of lysine (B10760008) residues on histone tails is a key determinant of transcriptional activity. This dynamic process is balanced by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many pathological conditions, particularly cancer, the dysregulation of HDAC activity leads to aberrant gene silencing, contributing to tumor progression.

Histone deacetylase inhibitors (HDACis) have emerged as a promising class of therapeutic agents that can reverse these epigenetic alterations. This compound (TSC) belongs to the hydroxamic acid class of HDACis and functions as a potent, reversible inhibitor of class I and II HDACs.[1][2] By blocking the catalytic activity of these enzymes, TSC leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.[3] This guide will delve into the technical details of TSC's function and its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a glycosylated derivative of Trichostatin A.[4] The presence of a glucopyranosyl hydroxamate moiety is a distinguishing feature.[5] While structurally similar to TSA, this modification can influence its biological activity and pharmacokinetic properties.

| Property | Value | Source |

| Molecular Formula | C23H32N2O8 | [4][6][7] |

| Molecular Weight | 464.5 g/mol | [5][6][7] |

| CAS Number | 68676-88-0 | [6][7] |

| Appearance | White solid | [5] |

| Solubility | Soluble in methanol (B129727) and DMSO | [4][5] |

| Purity | >95% | [7] |

Mechanism of Action

The primary mechanism of action for this compound involves the direct inhibition of histone deacetylases. The hydroxamic acid group present in its structure acts as a zinc chelator, binding to the zinc ion within the active site of class I and II HDACs.[8][9] This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from lysine residues on histone tails and other protein substrates.[9]

The resulting hyperacetylation of histones neutralizes their positive charge, weakening the electrostatic interactions between histones and the negatively charged DNA backbone.[3] This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, ultimately leading to the expression of previously silenced genes.[1][3]

Figure 1: Mechanism of HDAC inhibition by this compound.

Quantitative Data

Inhibitory Activity Against HDAC Isoforms

While extensive data is available for the closely related Trichostatin A, specific IC50 values for this compound against a broad panel of HDAC isoforms are less commonly reported. However, its activity as a pan-HDAC inhibitor targeting class I and II enzymes is well-established. For comparative purposes, the IC50 values for TSA are provided below.

| HDAC Isoform | Trichostatin A (TSA) IC50 (nM) | Source |

| HDAC1 | 6 | [10][11] |

| HDAC3 | 5.21 | |

| HDAC4 | 27.6 | |

| HDAC6 | 8.6 | [10][11] |

| HDAC10 | 16.4 |

In Vitro Anti-cancer Activity

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Source |

| J82 | Bladder Cancer | Low micromolar range | [8] |

| Human Lung Cancer Cell Lines | Lung Cancer | Low micromolar range | [8] |

For comparison, the IC50 values for TSA in various cancer cell lines are presented below.

| Cell Line | Cancer Type | Trichostatin A (TSA) IC50 (nM) | Source |

| MCF-7 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |

| T-47D | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |

| ZR-75-1 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |

| BT-474 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |

| MDA-MB-231 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |

| MDA-MB-453 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |

| CAL 51 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |

| SK-BR-3 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |

| Various Melanoma Cell Lines | Melanoma | 29 - 400 | |

| BFTC-905 (48h) | Urothelial Carcinoma | 27 | [12] |

| BFTC-909 (48h) | Urothelial Carcinoma | 88 | [12] |

Downstream Cellular Effects and Signaling Pathways

The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest

TSC has been shown to induce cell cycle arrest, particularly at the G2/M phase.[8] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.[8] The increased expression of p21 can be a direct consequence of histone hyperacetylation at its promoter region, leading to a halt in cell cycle progression.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[8] This programmed cell death is often mediated through the intrinsic mitochondrial pathway. Key events include the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins.[8] This shift in the balance of pro- and anti-apoptotic factors leads to the release of cytochrome c from the mitochondria, activating caspase cascades (e.g., caspase-3/7) that execute the apoptotic program.[8][13]

Figure 2: Downstream cellular effects of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.

HDAC Activity Assay (Fluorometric)

This assay measures the activity of HDACs in cell extracts or purified enzyme preparations.

Materials:

-

HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer

-

This compound (as inhibitor)

-

HDAC Developer

-

HeLa Nuclear Extract (as a source of HDACs)

-

96-well microplate (black, clear bottom)

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add Assay Buffer, this compound dilutions, and the HDAC source (e.g., HeLa nuclear extract).

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the HDAC Developer, which also contains a high concentration of an HDAC inhibitor like Trichostatin A to prevent further deacetylation.

-

Incubate at room temperature for 15 minutes.

-

Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the amount of deacetylated substrate.[14][15]

Figure 3: Workflow for a fluorometric HDAC activity assay.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels (high percentage, e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified duration.

-

Harvest cells and lyse to extract total protein or perform histone extraction.

-

Quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the chemiluminescent signal using a digital imager.[16][17]

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

This compound

-

96-well plate

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for a specified time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate at 37°C for 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12][18]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.[18]

Conclusion

This compound is a potent histone deacetylase inhibitor with significant potential in cancer research and as a lead compound for drug development. Its ability to induce histone hyperacetylation, leading to the reactivation of silenced genes, cell cycle arrest, and apoptosis in cancer cells, underscores its therapeutic promise. This guide provides a foundational understanding of TSC's mechanism, quantitative effects, and the experimental approaches to study its activity. Further research into the isoform selectivity, pharmacokinetic properties, and in vivo efficacy of this compound will be crucial in fully elucidating its potential as a therapeutic agent. The synergistic effects observed when combined with other anticancer drugs, such as DNMT inhibitors, suggest that combination therapies involving TSC could be a particularly effective strategy in the future.[8]

References

- 1. Trichostatin A - Wikipedia [en.wikipedia.org]

- 2. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. uniscience.co.kr [uniscience.co.kr]

- 6. This compound | C23H32N2O8 | CID 6438637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. selleckchem.com [selleckchem.com]

- 11. stemcell.com [stemcell.com]

- 12. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. spandidos-publications.com [spandidos-publications.com]

Trichostatin C: A Technical Guide to its Inhibition of HDAC Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichostatin C (TSC) is a member of the trichostatin class of organic compounds, which are potent and specific inhibitors of histone deacetylases (HDACs).[1] While much of the literature focuses on its well-studied analog, Trichostatin A (TSA), TSC exhibits a similar inhibitory profile, targeting Class I and Class II HDAC enzymes. This guide provides a comprehensive technical overview of the HDAC enzymes inhibited by this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates.

HDAC Enzyme Inhibition Profile of this compound

Quantitative Inhibitory Data (Trichostatin A)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Trichostatin A against various HDAC isoforms, as determined in cell-free assays. These values are indicative of the potent, nanomolar-range inhibition characteristic of the trichostatin class of compounds.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC1 | I | 4.99, 6[2] |

| HDAC3 | I | 5.21 |

| HDAC8 | I | >100,000 |

| HDAC4 | IIa | 27.6, 38[2] |

| HDAC6 | IIb | 16.4, 8.6[2] |

| HDAC10 | IIb | 24.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound on HDAC enzymes and its cellular consequences.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against specific HDAC isoforms using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, etc.)

-

HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (dissolved in DMSO)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted this compound or vehicle control (DMSO)

-

Diluted recombinant HDAC enzyme

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the enzymatic reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using flow cytometry.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]

Signaling Pathways and Experimental Workflows

This compound, through its inhibition of HDACs, modulates various signaling pathways that are critical for cell fate decisions, including cell cycle progression and apoptosis.

Axl-FoxO1 Signaling Pathway leading to Apoptosis and Cell Cycle Arrest

This compound has been shown to downregulate the receptor tyrosine kinase Axl, which in turn leads to the activation of the transcription factor Forkhead box O1 (FoxO1).[4] Activated FoxO1 upregulates the expression of its target genes, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21, ultimately leading to apoptosis and cell cycle arrest.[4]

G2/M Cell Cycle Arrest Pathway

Treatment with this compound can induce cell cycle arrest at the G2/M phase.[5][6][7][8] This is often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Cyclin B1, leading to the inhibition of the Cdc2/Cyclin B1 complex, a key regulator of the G2/M transition.[5][7]

Experimental Workflow for Assessing HDAC Inhibition and its Cellular Effects

The following workflow illustrates a typical experimental pipeline for characterizing the effects of this compound.

References

- 1. Trichostatin A - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histone deacetylase inhibitor, Trichostatin A, induces G2/M phase arrest and apoptosis in YD-10B oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

Unraveling the Epigenetic Landscape: A Technical Guide to Trichostatin C-Induced Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichostatin C (TSC), more commonly known as Trichostatin A (TSA), is a potent and specific inhibitor of histone deacetylases (HDACs).[1] As a pivotal tool in epigenetic research and a potential therapeutic agent, TSC's ability to modulate the epigenetic landscape offers profound insights into gene regulation and cellular processes. This technical guide provides an in-depth exploration of the core epigenetic modifications induced by TSC, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it influences.

Core Mechanism of Action: Histone Deacetylase Inhibition

TSC primarily exerts its effects by inhibiting class I and II HDACs, enzymes responsible for removing acetyl groups from lysine (B10760008) residues on histone tails.[1] This inhibition leads to an accumulation of acetylated histones, a state known as hyperacetylation. Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This results in a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, generally leading to increased gene expression.[2]

Quantitative Effects of this compound on Epigenetic Modifications

The following tables summarize the quantitative effects of TSC on histone acetylation, gene expression, and cell cycle progression, providing a clear comparison of its impact across different experimental settings.

Table 1: Dose-Dependent Effects of this compound on Histone Acetylation

| Histone Mark | Cell Line | TSC Concentration | Fold Increase in Acetylation | Reference |

| Acetylated Histone H3 | H358 (Lung Cancer) | 200 nM | Global Increase Observed | [3] |

| Acetylated Histone H4 | H358 (Lung Cancer) | 200 nM | Global Increase Observed | [3] |

| H3K14ac | FUS Yeast Model | 2.50 µM | Significant Increase | [4] |

| H3K56ac | FUS Yeast Model | 2.50 µM | Significant Increase | [4] |

| Fully Acetylated H3 (9-17 peptide) | ES14 (Stem Cells) | 100 nM | 28-fold | [5] |

| Fully Acetylated H4 (1-17 peptide) | ES14 (Stem Cells) | 100 nM | 66-fold | [5] |

| Acetylated ERα | T47D (Breast Cancer) | 1 µM | Dose-dependent increase | [6] |

Table 2: Effects of this compound on Gene Expression

| Gene | Cell Line/Organism | TSC Concentration | Fold Change in Expression | Reference |

| SMN+7 mRNA | SMA Patient Fibroblasts | 50 nM | ~2-fold increase | [7] |

| 5-LO mRNA | Mono Mac6 | 330 nM | ~62-fold increase | [4] |

| Tri5 | Fusarium graminearum | 3 µg/mL | 381-fold increase | [8] |

| Collagen type 1, alpha2 (COL1A2) | Hepatoma cell lines | >2.0 ratio | Substantial induction | [9] |

| Insulin-like growth factor binding protein 2 (IGFBP2) | Hepatoma cell lines | >2.0 ratio | Substantial induction | [9] |

| DNMT1 mRNA | Jurkat T cells | Not specified | Downregulation | [10] |

Table 3: Effects of this compound on Cell Cycle Progression

| Cell Line | TSC Concentration | Effect on Cell Cycle | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase | Reference |

| HeLa | 50 ng/ml (12h) | G1 and G2/M arrest | Increase by 11.4% | - | Increase by 29.7% | [2] |

| HeLa | 100 ng/ml (12h) | G1 and G2/M arrest | Increase by 10.6% | - | Increase by 59.4% | [2] |

| HeLa | 50 ng/ml (24h) | S phase arrest | - | Increase by 42.4% | - | [2] |

| HeLa | 100 ng/ml (24h) | S phase arrest | - | Increase by 73% | - | [2] |

| SRA01/04 and HLEB3 | Various | G1 phase arrest | Concentration-dependent increase | Concentration-dependent decrease | Concentration-dependent decrease | [11] |

Table 4: Effects of this compound on DNA Methylation

| Gene/Region | Organism/Cell Line | TSC Treatment | Effect on DNA Methylation | Reference |

| Global Methylation | Human Cancer Cell Lines | TSA | Significant decrease | |

| E-CADHERIN | Human Cancer Cell Lines | TSA | Demethylation | |

| RARbeta2 | Human Cancer Cell Lines | TSA | Demethylation | |

| amRIP/hph/amRIP region | Neurospora crassa | 3.3 µM TSA | Substantial reduction | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to study TSC-induced epigenetic modifications.

Western Blot Analysis of Histone Acetylation

This protocol is used to detect and quantify the levels of acetylated histones in cells treated with TSC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of TSC for a specified duration. Include a vehicle control (e.g., DMSO).

-

Histone Extraction:

-

Whole-Cell Lysate: Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors.

-

Acid Extraction (for enriched histones): Lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.2 M sulfuric acid overnight at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature protein samples in Laemmli buffer.

-

Load equal amounts of protein onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative levels of acetylated histones, often normalized to a loading control like total histone H3 or β-actin.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the specific genomic regions associated with acetylated histones following TSC treatment.

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9). A no-antibody or IgG control should be included.

-

Add protein A/G agarose beads to precipitate the antibody-histone-DNA complexes.

-

-

Washes: Wash the beads with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and proteins.

-

DNA Purification: Purify the DNA using phenol/chloroform extraction or a DNA purification kit.

-

Analysis: The enriched DNA can be analyzed by quantitative PCR (qPCR) to assess the level of histone acetylation at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Bisulfite Sequencing for DNA Methylation Analysis

This technique is used to investigate changes in DNA methylation patterns induced by TSC.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from TSC-treated and control cells.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the target genomic regions using primers specific for the bisulfite-converted DNA. During PCR, uracils are amplified as thymines.

-

Cloning and Sequencing (or Direct Sequencing):

-

Cloning: Ligate the PCR products into a cloning vector and transform into E. coli. Sequence individual clones to determine the methylation status of single DNA molecules.

-

Direct Sequencing: Directly sequence the PCR products to obtain an average methylation level for the cell population.

-

-

Data Analysis: Analyze the sequencing data to determine the percentage of methylated cytosines at each CpG site in the amplified region.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by TSC and a general experimental workflow for studying its epigenetic effects.

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysines Acetylome and Methylome Profiling of H3 and H4 Histones in Trichostatin A—Treated Stem Cells [mdpi.com]

- 5. Trichostatin A enhances acetylation as well as protein stability of ERα through induction of p300 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell growth inhibition and gene expression induced by the histone deacetylase inhibitor, trichostatin A, on human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The epigenetic modifier trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitor Trichostatin A induces global and gene-specific DNA demethylation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Trichostatin C Biosynthesis in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichostatin C, a potent histone deacetylase (HDAC) inhibitor, belongs to a family of microbial metabolites with significant therapeutic potential in oncology and other fields. As a glycosylated derivative of its well-studied precursor, Trichostatin A (TSA), its biosynthesis presents a fascinating example of enzymatic tailoring in secondary metabolism. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Streptomyces, consolidating current knowledge on the genetic and enzymatic machinery, and offering detailed experimental protocols for further research and development.

The Trichostatin Biosynthetic Gene Cluster (tsc)

The biosynthesis of Trichostatins is orchestrated by a dedicated gene cluster, herein referred to as the tsc cluster (homologous to the tsnB cluster identified in Trichostatin A producing strains). This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the unique hydroxamic acid formation. While the complete biosynthetic pathway for this compound is yet to be fully elucidated, the established pathway for Trichostatin A provides a robust framework. The key distinction in this compound biosynthesis is the final glycosylation step.

Core Components of the tsc Gene Cluster

The tsc gene cluster is comprised of genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. The functions of the key genes are summarized in the table below.

| Gene | Proposed Function |

| tscA | Type I Polyketide Synthase (PKS) - responsible for the polyketide chain assembly |

| tscB | Type I Polyketide Synthase (PKS) |

| tscC | Type I Polyketide Synthase (PKS) |

| tscD | Transcriptional Regulator |

| tscE | Transcriptional Regulator |

| tscF | Hypothetical protein, enhances TscG activity |

| tscG | L-glutamate oxidase, involved in hydroxamic acid formation |

| tscH | N-methyltransferase, catalyzes methylation of the polyketide backbone |

| tscI | Hydroxyamidotransferase, transfers hydroxylamine (B1172632) to the carboxylic acid |

| tscJ | PABA biosynthesis |

| tscK | PABA biosynthesis |

| tscL | CoA ligase, involved in starter unit loading onto the PKS |

| tscM | PABA biosynthesis |

| tscN | PABA biosynthesis |

| tscO-R | Putative transport and resistance proteins |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in three main stages:

-

Polyketide Backbone Formation: The assembly of the trichostatin core structure is initiated by the loading of a p-aminobenzoic acid (PABA) starter unit, which is synthesized by the products of the tscJ, tscK, tscM, and tscN genes. The Type I PKS enzymes (TscA, TscB, TscC) then catalyze the iterative extension of the polyketide chain with malonyl-CoA and methylmalonyl-CoA extender units. The N-methyltransferase TscH is proposed to methylate the backbone during this process.

-

Hydroxamic Acid Formation: A key feature of trichostatins is the terminal hydroxamic acid moiety. This is formed through a novel enzymatic cascade involving TscF, TscG, and TscI. TscG, an L-glutamate oxidase, generates a hydroxylamine donor. TscI, a hydroxyamidotransferase, then catalyzes the transfer of the hydroxylamine group to the terminal carboxyl group of the polyketide intermediate, trichostatic acid. The hypothetical protein TscF appears to enhance the activity of TscG.

-

Glycosylation: The final and defining step in this compound biosynthesis is the attachment of a β-D-glucopyranosyl group to the hydroxylamine moiety of Trichostatin A. This reaction is catalyzed by a glycosyltransferase. While a specific glycosyltransferase gene has not yet been definitively identified within the characterized tsnB cluster for TSA, it is hypothesized that a promiscuous glycosyltransferase encoded elsewhere in the Streptomyces genome, or a yet-to-be-characterized gene within the this compound-producing strain's cluster, is responsible for this transformation.

Experimental Protocols

Heterologous Expression of the tsc Gene Cluster in Streptomyces albus

This protocol describes the transfer of the tsc biosynthetic gene cluster into the well-characterized host Streptomyces albus for heterologous production of Trichostatins.

Materials:

-

E. coli ET12567/pUZ8002 donor strain containing the tsc gene cluster on a suitable vector (e.g., pSET152-based).

-

Streptomyces albus J1074 recipient strain.

-

LB medium and agar (B569324).

-

Soy Flour Mannitol (SFM) agar.

-

Tryptic Soy Broth (TSB).

-

Antibiotics (apramycin, nalidixic acid, chloramphenicol).

-

2xYT medium.

Procedure:

-

Grow the E. coli donor strain in LB medium containing appropriate antibiotics at 37°C to an OD600 of 0.4-0.6.

-

Wash the E. coli cells twice with an equal volume of 2xYT medium.

-

Prepare a spore suspension of S. albus from a mature SFM plate.

-

Heat-shock the S. albus spores at 50°C for 10 minutes.

-

Mix 100 µL of the washed E. coli cells with 100 µL of the heat-shocked S. albus spore suspension.

-

Plate the mixture onto dry SFM agar plates and incubate at 30°C for 16-20 hours.

-

Overlay the plates with 1 mL of sterile water containing nalidixic acid (final concentration 25 µg/mL) and apramycin (B1230331) (final concentration 50 µg/mL).

-

Incubate the plates at 30°C for 5-7 days until exconjugants appear.

-

Isolate single colonies and confirm the presence of the tsc gene cluster by PCR.

In Vitro Assay for TscI (Hydroxyamidotransferase) Activity

This assay is designed to confirm the function of TscI in catalyzing the formation of the hydroxamic acid moiety.

Materials:

-

Purified His-tagged TscI enzyme.

-

Trichostatic acid (substrate).

-

L-glutamic acid γ-monohydroxamate (hydroxylamine donor).

-

ATP and MgCl2.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

HPLC system for product analysis.

Procedure:

-

Set up a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM trichostatic acid, 2 mM L-glutamic acid γ-monohydroxamate, and 10 µM purified TscI.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC, monitoring for the production of Trichostatin A. A C18 column with a water/acetonitrile gradient is suitable for separation.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for the biosynthesis of this compound. The following table summarizes the available data for Trichostatin A biosynthesis, which can serve as a baseline for studies on this compound.

| Parameter | Value | Organism/Enzyme | Reference (if available) |

| Production Titer (TSA) | ~1-5 mg/L | Streptomyces sp. RM72 (native producer) | Inferred from literature |

| Heterologous Production Titer (TSA) | ~0.5-2 mg/L | S. albus expressing tsnB cluster | Inferred from literature |

| TscI (Hydroxyamidotransferase) Km | Not reported | Recombinant TscI | - |

| TscI (Hydroxyamidotransferase) kcat | Not reported | Recombinant TscI | - |

| TscG (L-glutamate oxidase) Km | Not reported | Recombinant TscG | - |

| TscG (L-glutamate oxidase) kcat | Not reported | Recombinant TscG | - |

Future Directions

The elucidation of the complete biosynthetic pathway of this compound opens up several avenues for future research and development. The identification of the specific glycosyltransferase responsible for the final step is a key priority. This would enable the combinatorial biosynthesis of novel glycosylated Trichostatin analogs with potentially improved pharmacological properties. Furthermore, detailed kinetic analysis of the enzymes in the pathway will be crucial for metabolic engineering efforts aimed at improving the production yield of this compound in a heterologous host.

Conclusion

The biosynthesis of this compound in Streptomyces is a complex and elegant process involving a dedicated gene cluster that orchestrates the assembly of a polyketide backbone and its subsequent modification to include a unique hydroxamic acid moiety, followed by a final glycosylation step. While our understanding is largely built upon the well-studied pathway of Trichostatin A, the key enzymatic players and their functions have been identified, providing a solid foundation for further investigation. The experimental protocols and data presented in this guide are intended to facilitate future research aimed at fully unraveling the intricacies of this compound biosynthesis and harnessing its potential for the development of novel therapeutics.

Trichostatin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichostatin C, a potent histone deacetylase (HDAC) inhibitor. This document details its core molecular properties, its mechanism of action, and its effects on cellular signaling pathways, particularly in the context of cancer research. Furthermore, it outlines key experimental protocols for studying the bioactivity of this compound.

Core Molecular and Physicochemical Properties

This compound is a natural product isolated from the fermentation of Streptomyces sp. It is an analog of the well-studied HDAC inhibitor, Trichostatin A.[1]

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂N₂O₈ | [2][3][4][5] |

| Molecular Weight | 464.5 g/mol | [3][4][5] |

| CAS Number | 68676-88-0 | [3][4][5] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4] |

| Storage | -20°C | [4][6] |

Mechanism of Action: Histone Deacetylase Inhibition

This compound functions as a histone deacetylase (HDAC) inhibitor.[1][4][6] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to a state of histone hyperacetylation.[1] This "opening" of the chromatin structure allows for increased accessibility of transcription factors to DNA, thereby altering gene expression.[7] This modulation of gene expression is the basis for many of the observed biological effects of this compound, including the induction of cell cycle arrest, differentiation, and apoptosis.[1][7][8]

Specifically, this compound has been shown to inhibit the activity of both class I (e.g., HDAC1) and class II (e.g., HDAC6) HDACs. This is evidenced by the increased acetylation of their respective substrates, histone H3 and α-tubulin, following treatment with this compound.[1] The hydroxamic acid group within the structure of this compound is thought to be crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of HDAC enzymes.[1]

Anti-Cancer Activity and Cellular Signaling

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines.[1] Its efficacy is highlighted by its low micromolar IC₅₀ values.

| Cell Line | Cancer Type | IC₅₀ (72h treatment) | Source |

| A549 | Lung Cancer | 6.24 µM | [1] |

| J82 | Urothelial Bladder Cancer | 4.16 µM | [1] |

| SK-BR-3 | Breast Cancer | 0.60 µM | [1] |

A key signaling pathway affected by this compound in cancer cells involves the downregulation of the receptor tyrosine kinase Axl.[1] Inhibition of Axl expression by this compound leads to the upregulation of the transcription factor Forkhead box class O1 (FoxO1).[1] Activated FoxO1, in turn, increases the expression of its downstream targets, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21.[1] This cascade of events contributes to the induction of apoptosis and cell cycle arrest in the G2/M phase.[1]

Furthermore, this compound has been shown to act synergistically with DNA methyltransferase (DNMT) inhibitors, such as decitabine, in producing anti-cancer effects.[1] This suggests a potential therapeutic strategy of combining HDAC and DNMT inhibitors for cancer treatment.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of this compound.